2-(3-Methoxyazetidin-1-yl)quinoxaline
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Overview
Description
2-(3-Methoxyazetidin-1-yl)quinoxaline is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with azetidine derivatives under specific conditions. One common method includes the use of 2-chloro-3-(piperazin-2-yl)quinoxaline and 3-methoxyazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyazetidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Used in the development of new materials, such as dyes and fluorescent materials
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. It may also interfere with the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness
2-(3-Methoxyazetidin-1-yl)quinoxaline is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other quinoxaline derivatives and may contribute to its specific interactions with molecular targets .
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-9-7-15(8-9)12-6-13-10-4-2-3-5-11(10)14-12/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRZJLWBRWQTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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